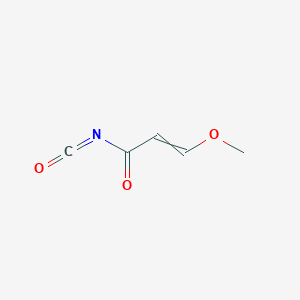
3-Methoxyprop-2-enoyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyprop-2-enoyl isocyanate: is an organic compound with the molecular formula C5H5NO3 It is characterized by the presence of both an isocyanate group (-NCO) and a methoxy group (-OCH3) attached to a prop-2-enoyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxyprop-2-enoyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 3-methoxyprop-2-enoyl chloride with sodium azide, followed by thermal decomposition to yield the isocyanate. The reaction conditions typically include an inert atmosphere and controlled temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods: In industrial settings, the production of isocyanates often involves the phosgene process. due to the toxicity of phosgene, alternative methods such as the nonphosgene approach are being explored. This includes the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of the resulting carbamate to produce the isocyanate .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxyprop-2-enoyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid derivatives.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Alcoholysis: Requires the presence of alcohols and may be catalyzed by acids or bases.
Aminolysis: Involves amines and can be catalyzed by acids or bases.
Major Products:
Hydrolysis: Produces carbamic acid derivatives.
Alcoholysis: Produces urethanes.
Aminolysis: Produces ureas
Scientific Research Applications
3-Methoxyprop-2-enoyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: Investigated for its potential use in the modification of biomolecules and the development of bioactive compounds.
Medicine: Explored for its potential in drug development and as a reagent in diagnostic assays.
Industry: Utilized in the production of coatings, adhesives, and foams due to its reactivity with polyols and amines
Mechanism of Action
The mechanism of action of 3-methoxyprop-2-enoyl isocyanate involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group (-NCO) is highly electrophilic, allowing it to react readily with nucleophiles to form carbamates, urethanes, and ureas. These reactions are often catalyzed by acids or bases, which facilitate the nucleophilic attack on the isocyanate group .
Comparison with Similar Compounds
Methyl isocyanate: Similar in structure but lacks the methoxy group.
Ethyl isocyanate: Similar in structure but has an ethyl group instead of a methoxy group.
Phenyl isocyanate: Contains a phenyl group instead of a methoxy group.
Uniqueness: 3-Methoxyprop-2-enoyl isocyanate is unique due to the presence of both the methoxy group and the isocyanate group, which imparts distinct reactivity and properties compared to other isocyanates. This dual functionality allows for a broader range of chemical reactions and applications .
Properties
CAS No. |
174230-82-1 |
|---|---|
Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
3-methoxyprop-2-enoyl isocyanate |
InChI |
InChI=1S/C5H5NO3/c1-9-3-2-5(8)6-4-7/h2-3H,1H3 |
InChI Key |
HAVVCBYMVOGGRT-UHFFFAOYSA-N |
Canonical SMILES |
COC=CC(=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)
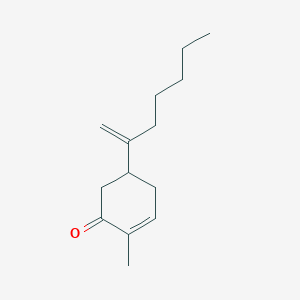
![N,N'-Hexane-1,6-diylbis[N'-(3-hydroxyphenyl)urea]](/img/structure/B12551970.png)
![Hexanamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12551972.png)
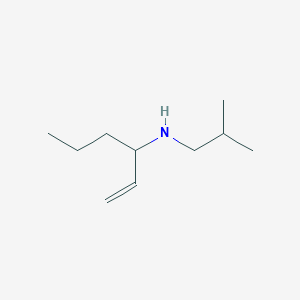
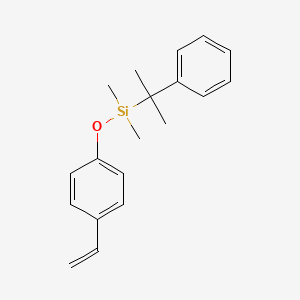
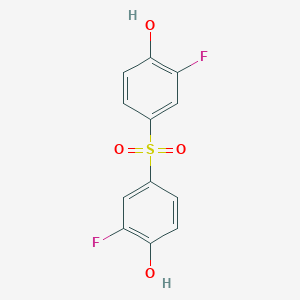

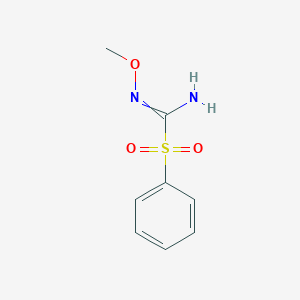
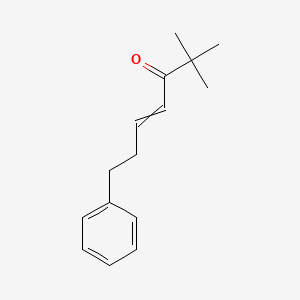
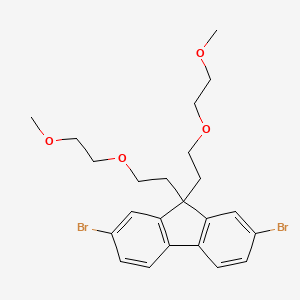
![Benzoic acid, 3,4-bis[[11-[(1-oxo-2-propenyl)oxy]undecyl]oxy]-](/img/structure/B12552041.png)
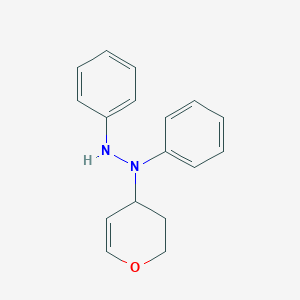
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)
